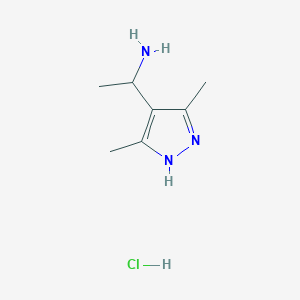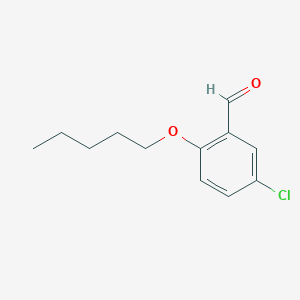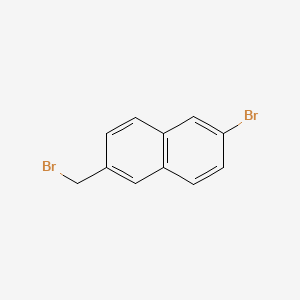
2-ブロモ-6-(ブロモメチル)ナフタレン
概要
説明
2-Bromo-6-(bromomethyl)naphthalene is an organic compound with the molecular formula C11H8Br2. It is a derivative of naphthalene, where two bromine atoms are substituted at the 2 and 6 positions, with one of the bromine atoms attached to a methyl group. This compound is used in various chemical reactions and has applications in organic synthesis, pharmaceuticals, and materials science.
科学的研究の応用
2-Bromo-6-(bromomethyl)naphthalene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the development of drug candidates and active pharmaceutical ingredients (APIs).
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Agrochemicals: Used in the synthesis of pesticides and herbicides.
作用機序
Target of Action
It is known that brominated compounds often interact with various biological targets, including proteins and enzymes, by forming covalent bonds .
Mode of Action
2-Bromo-6-(bromomethyl)naphthalene is a brominated compound that can participate in various chemical reactions. One of the most common reactions involving brominated compounds is the Suzuki-Miyaura cross-coupling reaction . In this reaction, the bromine atom in the compound acts as a leaving group, allowing the carbon it was attached to form a bond with another carbon atom . This reaction is often used to create carbon-carbon bonds, a fundamental process in organic synthesis .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including those involving carbon-carbon bond formation . These reactions can lead to the synthesis of complex organic molecules, which can have various downstream effects depending on the specific context of the reaction .
Pharmacokinetics
The compound’s bromine atoms could potentially enhance its lipophilicity, which could influence its absorption and distribution
Result of Action
Given its potential to participate in carbon-carbon bond-forming reactions, it could potentially influence the synthesis of various organic molecules within cells . The specific effects would likely depend on the context of the reaction and the other molecules involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-(bromomethyl)naphthalene. For example, the compound’s reactivity could be influenced by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s stability could be affected by exposure to light or heat .
生化学分析
Biochemical Properties
2-Bromo-6-(bromomethyl)naphthalene plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It can act as a substrate in various reactions, including nucleophilic substitution and free radical bromination . The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing. Additionally, it can form covalent bonds with proteins, affecting their structure and function.
Cellular Effects
The effects of 2-Bromo-6-(bromomethyl)naphthalene on cells are multifaceted. It can influence cell signaling pathways by modifying key proteins involved in these pathways. For instance, it may alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of target proteins. This compound can also impact gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes. Furthermore, 2-Bromo-6-(bromomethyl)naphthalene can affect cellular metabolism by inhibiting or activating metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Bromo-6-(bromomethyl)naphthalene exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For example, it may inhibit cytochrome P450 enzymes by forming a covalent bond with the heme group, thereby preventing substrate binding and catalysis. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-6-(bromomethyl)naphthalene can change over time. The compound is relatively stable under standard conditions, but it may degrade under extreme conditions such as high temperature or exposure to strong oxidizing agents. Long-term exposure to 2-Bromo-6-(bromomethyl)naphthalene in in vitro studies has shown that it can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Bromo-6-(bromomethyl)naphthalene vary with dosage in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose above which the adverse effects become pronounced, leading to significant tissue damage and organ dysfunction .
Metabolic Pathways
2-Bromo-6-(bromomethyl)naphthalene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form reactive intermediates. These intermediates can further react with cellular nucleophiles, leading to the formation of covalent adducts. The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 2-Bromo-6-(bromomethyl)naphthalene is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells. The compound may also bind to plasma proteins, affecting its distribution and bioavailability .
Subcellular Localization
The subcellular localization of 2-Bromo-6-(bromomethyl)naphthalene is influenced by its chemical properties and interactions with cellular components. It can localize to specific organelles such as the endoplasmic reticulum and mitochondria, where it may exert its effects on enzyme activity and cellular metabolism. Post-translational modifications and targeting signals can also direct the compound to specific subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-6-(bromomethyl)naphthalene can be synthesized through several methods. One common method involves the bromination of 2-methylnaphthalene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the desired positions on the naphthalene ring.
Industrial Production Methods
In industrial settings, the production of 2-Bromo-6-(bromomethyl)naphthalene may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-Bromo-6-(bromomethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents like dimethylformamide (DMF).
Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 2-methyl-6-methylnaphthalene.
類似化合物との比較
Similar Compounds
2-Bromonaphthalene: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
6-Bromo-2-naphthoic acid: Contains a carboxylic acid group, providing different reactivity and applications.
2-(Bromomethyl)naphthalene: Similar structure but with bromine at different positions, affecting its reactivity and applications.
Uniqueness
2-Bromo-6-(bromomethyl)naphthalene is unique due to the presence of both bromine atoms and the bromomethyl group, which provides versatility in various chemical transformations. Its specific substitution pattern allows for selective reactions that are not possible with other similar compounds.
特性
IUPAC Name |
2-bromo-6-(bromomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCXTOYNERTOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599650 | |
| Record name | 2-Bromo-6-(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305798-02-1 | |
| Record name | 2-Bromo-6-(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
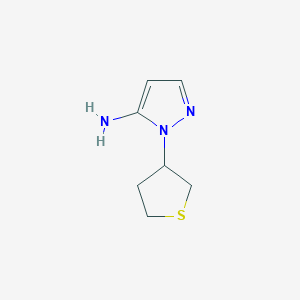
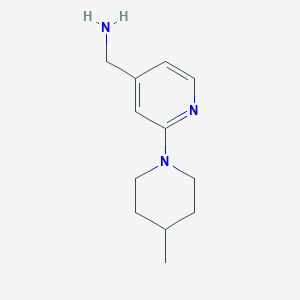

![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid](/img/structure/B1368018.png)
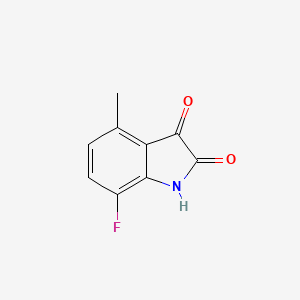
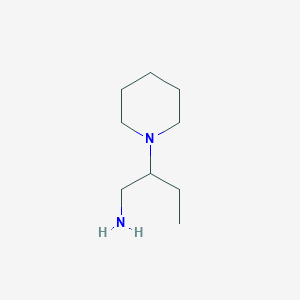

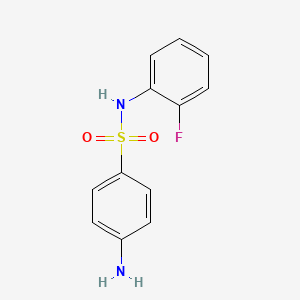
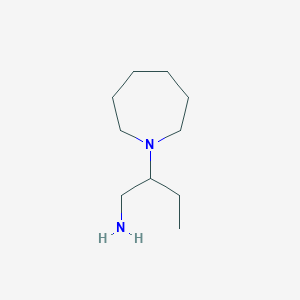
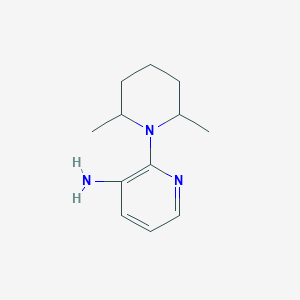

![1-[(4-Bromophenyl)acetyl]-1,4-diazepane](/img/structure/B1368043.png)
